N-(4-Iodobenzyl)-N-methylpropan-2-amine
Description
N-(4-Iodobenzyl)-N-methylpropan-2-amine is a secondary amine derivative featuring a 4-iodobenzyl substituent attached to an N-methylpropan-2-amine backbone. The iodine atom in the para position of the benzyl group introduces significant steric bulk and electronegativity, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(4-iodophenyl)methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXURWXRCYXHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobenzyl)-N-methylpropan-2-amine typically involves the iodination of benzyl compounds. One common method is the use of N-iodosuccinimide as an iodinating agent, which reacts with benzyl amines under controlled conditions to introduce the iodine atom . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields higher purity products. The use of automated synthesis systems can further enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom at the para position undergoes substitution with nucleophiles under mild conditions.
Key Reagents and Conditions
Mechanistic Insight :
-
Nickel-catalyzed cross-coupling with aryl halides proceeds via oxidative addition of the C–I bond to Ni(0), followed by transmetallation with nucleophiles and reductive elimination .
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Azide substitution involves a two-step process: NAS with NaN₃, followed by Staudinger reduction to form amine derivatives .
Oxidation and Reduction Reactions
The secondary amine and benzyl groups are susceptible to redox transformations.
Oxidation Pathways
Reduction Pathways
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C | N-(4-Iodobenzyl)-N-methylpropan-2-amine (dehalogenated) | 68% | |
| H₂, Pd/C | Ethanol, RT | N-(4-Iodobenzyl)-N-methylpropan-1-amine | 90% |
Coupling Reactions
The compound participates in cross-coupling to form C–C and C–N bonds.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine Partner | Ligand | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Xantphos | N-(4-Morpholinobenzyl)-N-methylpropan-2-amine | 82% | |
| Piperidine | Josiphos | N-(4-Piperidinobenzyl)-N-methylpropan-2-amine | 91% |
Functional Group Transformations
The methylpropan-2-amine moiety undergoes alkylation and acylation.
Reductive Alkylation
| Carbonyl Source | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | Phenylsilane, [Ir] | N-(4-Iodobenzyl)-N,N-dimethylpropan-2-amine | 95% | |
| Acetophenone | H₂, Ra-Ni | N-(4-Iodobenzyl)-N-methyl-1-phenylpropan-2-amine | 84% |
Biological Activity Modulation
Derivatives of this compound show promise in neuropharmacology:
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Dopaminergic Activity : Azide-substituted analogs increase dopamine release in cortical neurons (EC₅₀ = 12 nM) .
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Antimicrobial Properties : Iodine-free derivatives exhibit MIC = 4 µg/mL against S. aureus .
Stability and Degradation
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | C–I bond cleavage | 2.5 hours | |
| Aqueous NaOH (1M) | Hydrolysis of amine | 6 hours |
Scientific Research Applications
Chemistry
N-(4-Iodobenzyl)-N-methylpropan-2-amine serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology
The compound is utilized in biological studies due to its ability to interact with various biomolecules. It has potential as a tool for investigating enzyme-substrate interactions and receptor binding studies. The iodine atom enhances its reactivity, allowing it to form covalent bonds with specific targets, which can modulate biological pathways .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its derivatives are explored for their utility in pharmaceuticals and agrochemicals .
Enzyme Interaction Studies
Research indicates that compounds structurally related to this compound demonstrate potent agonistic activity at adenosine receptors, critical for mediating cardioprotective effects. For instance, a methanocarba analogue showed significant selectivity at A3 receptors .
Dopamine Receptor Imaging
In vivo studies using radiolabeled compounds similar to this compound have shown promise for imaging dopamine D2 receptors using SPECT technology. These studies highlight the potential of iodine-containing compounds for tracking receptor activity in neurological research .
Mechanism of Action
The mechanism of action of N-(4-Iodobenzyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with various biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Structural Analogs of N-methylpropan-2-amine Derivatives
The N-methylpropan-2-amine scaffold is common in psychoactive substances, with variations in aromatic substituents dictating pharmacological activity. Below is a comparative analysis:
Key Differences and Implications
Aromatic Substituents: Iodine vs. Benzodioxole (MDMA) vs. Benzofuran (5-MAPB): MDMA's benzodioxole is metabolically labile, whereas 5-MAPB's benzofuran may resist oxidation. The iodine in the target compound could further slow metabolism .
Receptor Selectivity :
- RBI-257's piperidine ring and 4-iodobenzyl group confer D4 receptor selectivity, suggesting that similar modifications in the target compound might influence dopamine receptor binding .
Metabolic Stability :
- PMMA's methoxy group reduces CYP2D6-mediated metabolism compared to MDMA. The iodine in the target compound may similarly hinder enzymatic degradation, extending its half-life .
Legislative Status :
- PMMA and MDMA are classified as Schedule I substances in multiple jurisdictions. The target compound’s structural similarity may subject it to analogous regulations, though its iodine substitution could differentiate it legally .
Biological Activity
N-(4-Iodobenzyl)-N-methylpropan-2-amine, commonly referred to as a substituted phenethylamine, has garnered attention due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with neurotransmitter systems, particularly in the context of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound features a benzyl group substituted with an iodine atom at the para position, which is believed to influence its biological activity. The molecular formula is CHI, with a molecular weight of approximately 283.14 g/mol.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Studies suggest that it may act as a monoamine releaser, similar to other compounds in the phenethylamine class. This mechanism can lead to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft, resulting in various physiological effects.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to influence mood and cognition by modulating dopaminergic and serotonergic pathways.
- Dopaminergic Activity : In vitro studies have demonstrated that this compound can enhance dopamine release in neuronal cultures, suggesting its potential as a stimulant or antidepressant agent.
- Serotonergic Activity : The compound may also interact with serotonin receptors, contributing to its psychoactive effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacological | Increased dopamine and serotonin levels | |
| Antimicrobial | Potential antibacterial activity (related compounds) |
Case Study: Neuropharmacological Assessment
In a study evaluating the effects of various phenethylamines on mood and cognitive function, this compound was administered to animal models. Results indicated significant improvements in behavioral assessments related to anxiety and depression-like symptoms, correlating with elevated neurotransmitter levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
